molecular formula C10H12O2 B151862 3-Acetyl-4,5-dimethylphenol CAS No. 127701-70-6

3-Acetyl-4,5-dimethylphenol

Cat. No. B151862
M. Wt: 164.2 g/mol
InChI Key: DQNPEHLIMPMHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-4,5-dimethylphenol is an organic compound that belongs to the class of phenols. It is commonly known as 'Acetovanillone' and has a molecular formula of C10H12O2. This compound is widely used in scientific research due to its unique properties and applications.

Mechanism Of Action

The mechanism of action of 3-Acetyl-4,5-dimethylphenol is not fully understood. However, studies have shown that this compound exhibits antioxidant properties due to the presence of a phenolic group in its structure. This compound is also known to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.

Biochemical And Physiological Effects

3-Acetyl-4,5-dimethylphenol has various biochemical and physiological effects. Studies have shown that this compound exhibits antioxidant properties, which can help protect cells from oxidative damage. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in cognitive function. This inhibition can lead to an increase in acetylcholine levels, which may improve cognitive function. Furthermore, 3-Acetyl-4,5-dimethylphenol has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This inhibition can lead to a decrease in melanin production, which may be useful in the treatment of hyperpigmentation disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Acetyl-4,5-dimethylphenol in lab experiments is its availability and low cost. This compound is also relatively stable and easy to handle. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, this compound may exhibit toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are various future directions for the use of 3-Acetyl-4,5-dimethylphenol in scientific research. One direction is the development of new synthetic methods for the production of this compound. Another direction is the study of the antioxidant properties of this compound and its potential use in the development of new pharmaceuticals and functional foods. Additionally, the inhibition of acetylcholinesterase and tyrosinase by 3-Acetyl-4,5-dimethylphenol may be further studied for their potential therapeutic applications.

Synthesis Methods

The synthesis of 3-Acetyl-4,5-dimethylphenol can be achieved through various methods. One of the most common methods is the Friedel-Crafts acylation of 4,5-dimethylphenol with acetyl chloride in the presence of aluminum chloride. This reaction produces 3-Acetyl-4,5-dimethylphenol as the main product. Other methods include the use of acetic anhydride and acetic acid, among others.

Scientific Research Applications

3-Acetyl-4,5-dimethylphenol has various applications in scientific research. It is commonly used in the synthesis of other organic compounds, such as pharmaceuticals, fragrances, and flavors. This compound is also used in the research of enzyme inhibition and as a model compound for the study of the antioxidant properties of phenolic compounds. Additionally, 3-Acetyl-4,5-dimethylphenol is used in the development of analytical methods for the detection and quantification of phenolic compounds in food and environmental samples.

properties

CAS RN

127701-70-6

Product Name

3-Acetyl-4,5-dimethylphenol

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

1-(5-hydroxy-2,3-dimethylphenyl)ethanone

InChI

InChI=1S/C10H12O2/c1-6-4-9(12)5-10(7(6)2)8(3)11/h4-5,12H,1-3H3

InChI Key

DQNPEHLIMPMHAO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C)C(=O)C)O

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)C)O

synonyms

Ethanone, 1-(5-hydroxy-2,3-dimethylphenyl)- (9CI)

Origin of Product

United States

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